molecular formula C18H16N2O4 B14445165 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B14445165
M. Wt: 324.3 g/mol
InChI Key: PBMKCAWMIBFDTC-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione (CAS 77738-07-9) is a high-purity chemical compound with the molecular formula C18H16N2O4 and a molecular weight of 324.33 g/mol. This pyrazolidine-3,5-dione derivative is a key scaffold in medicinal chemistry research, particularly in the development of ligands for the purinergic receptor P2Y12 (P2Y12R) . The P2Y12 receptor is a well-validated target for antiplatelet agents and has more recently emerged as a promising biomarker for imaging anti-inflammatory microglia in the central nervous system, which is relevant for studying neuroinflammation in conditions like Alzheimer's and Parkinson's disease . While this specific derivative is a structural analog, compounds within this class have demonstrated potent binding affinity for the human P2Y12R, with reported IC50 values in the nanomolar range, making them valuable for exploring receptor dynamics and developing new therapeutic and imaging agents . Furthermore, related molecular frameworks incorporating the pyrazolidine-3,5-dione core have shown promising in vitro anti-cancer activity against various human cancer cell lines, including cervical (HeLa), breast (MCF-7), and lung (A549) cancers, indicating the broad research utility of this chemotype in oncology drug discovery . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

(4E)-4-[(2,4-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C18H16N2O4/c1-23-14-9-8-12(16(11-14)24-2)10-15-17(21)19-20(18(15)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)/b15-10+

InChI Key

PBMKCAWMIBFDTC-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Condensation of 1-Phenylpyrazolidine-3,5-dione with 2,4-Dimethoxybenzaldehyde

Reaction Mechanism

The most direct route involves a Knoevenagel condensation between 1-phenylpyrazolidine-3,5-dione and 2,4-dimethoxybenzaldehyde. The pyrazolidinedione’s active methylene group (C-4) undergoes deprotonation in the presence of a base, forming an enolate that nucleophilically attacks the aldehyde carbonyl. Subsequent dehydration yields the benzylidene moiety.

Key Steps:
  • Enolate Formation : Catalytic p-toluenesulfonic acid (p-TsOH) or piperidine facilitates deprotonation.
  • Aldol Adduct Formation : The enolate attacks the aldehyde, forming a β-hydroxy intermediate.
  • Dehydration : Acidic conditions or heat (-H₂O) generate the α,β-unsaturated ketone.

Experimental Protocol

Reagents :

  • 1-Phenylpyrazolidine-3,5-dione (1.0 eq)
  • 2,4-Dimethoxybenzaldehyde (1.2 eq)
  • p-TsOH (10 mol%) or L-proline (20 mol%)
  • Ethanol (solvent)

Procedure :

  • Dissolve reactants in ethanol under reflux (80°C).
  • Add catalyst and stir for 6–12 hours.
  • Cool, filter precipitated product, and recrystallize from ethanol/water (3:1).

Yield : 68–72% (p-TsOH); 65% (L-proline).

Analytical Data :

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, CH=), 7.45–6.85 (m, 8H, Ar-H), 3.90 (s, 6H, OCH₃).

Multicomponent Reaction (MCR) Approach

Three-Component Condensation

This method synthesizes the pyrazolidinedione core and benzylidene group in one pot. A typical MCR combines:

  • Phenylhydrazine (1.0 eq)
  • Diethyl acetylenedicarboxylate (1.0 eq)
  • 2,4-Dimethoxybenzaldehyde (1.0 eq).
Mechanism:
  • Hydrazine-Adduct Formation : Phenylhydrazine reacts with diethyl acetylenedicarboxylate to form a hydrazone intermediate.
  • Cyclization : Intramolecular cyclization yields 1-phenylpyrazolidine-3,5-dione.
  • Benzylidene Incorporation : In situ condensation with the aldehyde completes the structure.

Optimization Strategies

  • Solvent : Ethanol or toluene (reflux).
  • Catalyst : p-TsOH (5 mol%) reduces reaction time to 4 hours.
  • Yield : 78–85% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Advantages :

  • Avoids isolation of intermediates.
  • Higher atom economy compared to stepwise synthesis.

Spirocyclization and Byproduct Mitigation

Competing Pathways

Under basic conditions (e.g., N-methylmorpholine), 4-(2,4-dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione may undergo spirocyclization with cyanogen bromide (BrCN), forming spirofuro-bis-pyrazolidinediones .

Example Byproduct:

4-(4-Nitrophenyl)-1,1'-diphenyl-1,2-dihydrospiro[furo[2,3-c]pyrazolidin]-3,3',5'(4H)-trione (yield: 45%).

Suppression Strategies:

  • Low Temperature : Conduct reactions at 0°C to limit BrCN reactivity.
  • Stoichiometric Control : Use 1.0 eq BrCN and exclude aldehydes prone to nucleophilic attack.

Green Chemistry Approaches

Organocatalytic Synthesis

L-Proline catalyzes the condensation of diethyl 2-(2-(substitutedphenyl)hydrazono)malonate with phenylhydrazine, followed by aldehyde addition. Benefits include:

  • Solvent-Free Conditions : Reactions proceed at 80°C without ethanol.
  • Recyclability : L-proline is recoverable via aqueous extraction.

Yield : 70–75% after recrystallization.

Structural Characterization and Challenges

Spectroscopic Confirmation

  • Mass Spec (ESI+) : m/z 325.1 [M+H]⁺ (calc. 324.3).
  • X-ray Crystallography : Confirms E-geometry of the benzylidene group (C4=C bond length: 1.34 Å).

Common Pitfalls

  • Solubility Issues : Methoxy groups enhance polarity, complicating recrystallization. Use DMF/water mixtures.
  • Tautomerism : The pyrazolidinedione may exist as enol-keto tautomers, necessitating deuterated DMSO for NMR clarity.

Comparative Analysis of Methods

Method Catalyst Time (h) Yield (%) Purity (%)
Knoevenagel p-TsOH 6 72 98
MCR None 4 85 95
L-Proline Catalyzed L-Proline 8 75 97
Spirocyclization N-Methylmorpholine 12 45 90

Industrial Scalability Considerations

  • Cost Efficiency : MCR minimizes waste but requires expensive diethyl acetylenedicarboxylate.
  • Safety : BrCN usage mandates fume hoods and strict temperature control.
  • Purification : Column chromatography remains a bottleneck; switch to antisolvent precipitation for >100 g batches.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.

    Industry: Utilized in the development of optoelectronic materials and nonlinear optical crystals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptors, such as nicotinic acetylcholine receptors, leading to neuroprotective and cognitive-enhancing effects. The compound’s methoxy groups and benzylidene moiety play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Structural Analogues of Pyrazolidinedione Derivatives

Key structural analogs include derivatives with varying substituents on the benzylidene moiety (Table 1). These compounds are synthesized via condensation of 1-phenylpyrazolidine-3,5-dione with substituted aromatic aldehydes under acidic conditions .

Table 1: Comparative Analysis of Pyrazolidinedione Derivatives
Compound Name Substituent on Benzylidene Key Properties & Bioactivity
4-(4-Chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione 4-Cl Highest insecticidal activity (LC₅₀ = 3.23 mg/L against 2nd instar larvae of S. littoralis); attributed to electron-withdrawing Cl enhancing target binding .
4-(4-Nitrobenzylidene)-1-phenylpyrazolidine-3,5-dione 4-NO₂ Moderate activity (LC₅₀ = 36.04 mg/L); nitro group’s strong electron-withdrawing effect may reduce bioavailability due to polarity .
4-(2-Chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione 2-Cl Lower activity compared to 4-Cl isomer; steric hindrance from ortho-substitution likely disrupts target interaction .
4-(3-Methoxy-4-(2-methylbenzyloxy)benzylidene)-1-phenylpyrazolidine-3,5-dione 3-OCH₃, 4-OCH₂C₆H₄CH₃ Complex substituents increase lipophilicity; untested bioactivity but predicted to enhance membrane permeability .
4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione 2,4-(OCH₃)₂ Predicted moderate activity; dual methoxy groups may improve solubility via hydrogen bonding while reducing electron density at the benzylidene core.

Structure-Activity Relationships (SAR)

  • Substituent Position : Para-substituted derivatives (e.g., 4-Cl) exhibit superior insecticidal activity compared to ortho-substituted analogs (e.g., 2-Cl) due to reduced steric hindrance and optimal alignment with biological targets .
  • Electron Effects: Electron-withdrawing groups (Cl, NO₂) enhance binding to enzymes or receptors involved in insect metabolism, while electron-donating groups (OCH₃) may reduce potency but improve pharmacokinetic properties .
Table 2: Physicochemical Comparison
Compound LogP* Solubility (mg/mL) Melting Point (°C)
4-(4-Cl) derivative 3.1 0.45 243–246
4-(2,4-(OCH₃)₂) derivative 2.8 1.20 (predicted) 200–205 (estimated)
4-(4-NO₂) derivative 2.5 0.30 213–215

*Calculated using fragment-based methods.

Biological Activity

The compound 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a derivative of pyrazolidine-3,5-dione, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C17H22N4O3\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure features a pyrazolidine core with a benzylidene substituent, which is crucial for its biological activity. Synthesis typically involves the reaction of 1-phenylpyrazolidine-3,5-dione with various aldehydes, leading to the formation of different derivatives that may exhibit distinct pharmacological properties .

Synthesis Overview

StepReactantsConditionsProducts
11-Phenylpyrazolidine-3,5-dione + AldehydeOrganic base (e.g., N-methyl morpholine)This compound
2Pyrazolidine derivative + Cyanogen bromideVarying temperaturesSpirofuro bispyrazolydine compounds

Antioxidant Properties

Research indicates that pyrazolidine derivatives possess significant antioxidant properties. The presence of the dimethoxybenzylidene group enhances the radical scavenging ability of the compound. In vitro studies have demonstrated that these compounds can effectively reduce oxidative stress in cellular models .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of this compound. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, making it a candidate for treating inflammatory diseases .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antioxidant Activity : A study conducted on a series of pyrazolidine derivatives showed that those with electron-donating groups exhibited enhanced antioxidant activity compared to their counterparts without such substitutions. The specific compound demonstrated a significant reduction in malondialdehyde levels in treated cells .
  • Anti-inflammatory Study : In vivo experiments using animal models of arthritis indicated that treatment with the compound resulted in reduced swelling and pain behavior scores compared to control groups .
  • Anticancer Research : A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers after treatment with varying concentrations of the compound .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione?

The compound is typically synthesized via a condensation reaction between a pyrazolidinedione precursor and a substituted benzaldehyde. Key steps include:

  • Reagent Selection : Use ethanol or acetic acid as solvents, with glacial acetic acid or piperidine as catalysts to facilitate imine formation (#user-content-evidence-1)(#user-content-evidence-13).
  • Reaction Conditions : Reflux for 4–24 hours under controlled temperature (e.g., 80–100°C) to achieve optimal yield (#user-content-evidence-2)(#user-content-evidence-13).
  • Workup : Evaporate solvent under reduced pressure, followed by acidification (e.g., acetic acid) to precipitate the product (#user-content-evidence-1)(#user-content-evidence-13).

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • IR Spectroscopy : Confirm C=O stretches (~1700–1750 cm⁻¹) and imine (C=N) bands (~1600 cm⁻¹) (#user-content-evidence-2)(#user-content-evidence-20).
  • NMR : Use 1H^1H and 13C^13C NMR to verify aromatic proton environments (δ 6.5–8.0 ppm) and carbonyl carbons (~165–175 ppm) (#user-content-evidence-2)(#user-content-evidence-20).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z 386–403) and fragmentation patterns (#user-content-evidence-2)(#user-content-evidence-19).

Q. How do solvent polarity and catalyst choice influence reaction yield and purity?

  • Polar Protic Solvents (e.g., ethanol) : Enhance solubility of intermediates but may reduce imine formation efficiency compared to acetic anhydride (#user-content-evidence-2)(#user-content-evidence-13).
  • Catalysts : Piperidine improves condensation kinetics, while sodium acetate stabilizes intermediates in acidic conditions (#user-content-evidence-2)(#user-content-evidence-13).

Q. What methods are used to monitor reaction progress?

  • Thin-Layer Chromatography (TLC) : Track reactant consumption using silica plates and UV visualization (#user-content-evidence-13).
  • pH Adjustment : Acidify aliquots to precipitate intermediates and assess conversion via solubility changes (#user-content-evidence-13).

Q. How is the final product purified and validated?

  • Recrystallization : Use DMF/water or acetic acid to remove unreacted aldehydes and byproducts (#user-content-evidence-13)(#user-content-evidence-19).
  • Melting Point Analysis : Compare observed values (e.g., 213–293°C) with literature to confirm purity (#user-content-evidence-2)(#user-content-evidence-20).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR shifts)?

  • Hypothesis Testing : Compare observed shifts with computational predictions (DFT calculations) to identify steric/electronic effects (#user-content-evidence-10)(#user-content-evidence-20).
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure (#user-content-evidence-20).

Q. What factorial design approaches optimize reaction parameters?

  • Variable Screening : Test temperature, catalyst loading, and solvent ratios using a 2k^k factorial design to maximize yield (#user-content-evidence-18).
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reflux time vs. aldehyde stoichiometry) (#user-content-evidence-18).

Q. How can mechanistic studies elucidate the condensation pathway?

  • Kinetic Analysis : Monitor intermediate formation via in-situ IR or quenching experiments (#user-content-evidence-14).
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to trace imine bond formation (#user-content-evidence-14).

Q. What strategies address low yields in scaled-up syntheses?

  • Continuous Flow Systems : Improve heat/mass transfer compared to batch reactors (#user-content-evidence-6).
  • Byproduct Analysis : Use HPLC-MS to identify and suppress side reactions (e.g., aldol condensation) (#user-content-evidence-11).

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact physicochemical properties?

  • Comparative Studies : Synthesize analogs (e.g., 4-hydroxybenzylidene derivatives) and evaluate solubility, thermal stability, and bioactivity (#user-content-evidence-13)(#user-content-evidence-19).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity (#user-content-evidence-10).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.